

Commercial suppliers of 4'-Chloro-3'-fluoroacetophenone

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Compound of Interest

Compound Name: 4'-Chloro-3'-fluoroacetophenone

Cat. No.: B117306

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An In-Depth Technical Guide to **4'-Chloro-3'-fluoroacetophenone** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **4'-Chloro-3'-fluoroacetophenone**, a key building block in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this versatile intermediate. This document covers its chemical properties, commercial availability, and practical applications, including a detailed experimental protocol for a common synthetic transformation.

Chemical Properties and Specifications

4'-Chloro-3'-fluoroacetophenone is a halogenated benzene derivative recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its structure, featuring both chloro and fluoro substituents on the aromatic ring, provides unique reactivity for creating more complex molecules.^[1] This compound is particularly valuable in medicinal chemistry for facilitating the formation of carbon-carbon bonds, which is a fundamental process in the development of novel therapeutic agents.^[1]

Table 1: Physical and Chemical Properties of **4'-Chloro-3'-fluoroacetophenone**

Property	Value
CAS Number	151945-84-5
Molecular Formula	C ₈ H ₆ ClFO
Molecular Weight	172.58 g/mol [1]
Appearance	White to almost white or pale yellow powder, crystals, or lump[1]
Melting Point	41 - 45 °C[1]
Solubility	Slightly soluble in water
Synonyms	1-(4-Chloro-3-fluorophenyl)ethanone, 4-Chloro-3-fluoroacetophenone[2]

Commercial Suppliers

4'-Chloro-3'-fluoroacetophenone is readily available from a variety of chemical suppliers, typically at research-grade purity. The table below summarizes the offerings from several prominent vendors. Please note that prices are subject to change and may vary based on institutional contracts and promotions.

Table 2: Commercial Availability of **4'-Chloro-3'-fluoroacetophenone**

Supplier	Purity	Available Quantities
Thermo Scientific Chemicals	≥96.0% or 97%	1 g, 5 g, 25 g
Santa Cruz Biotechnology	Research Grade	Inquire for details
Chem-Impex	≥ 98% (GC)	1 g, 5 g, 10 g, 25 g
Tokyo Chemical Industry (TCI)	>98.0% (GC)	1 g, 5 g
AK Scientific	Not specified	1 g
Dabos	98%	5 g

Safety and Handling

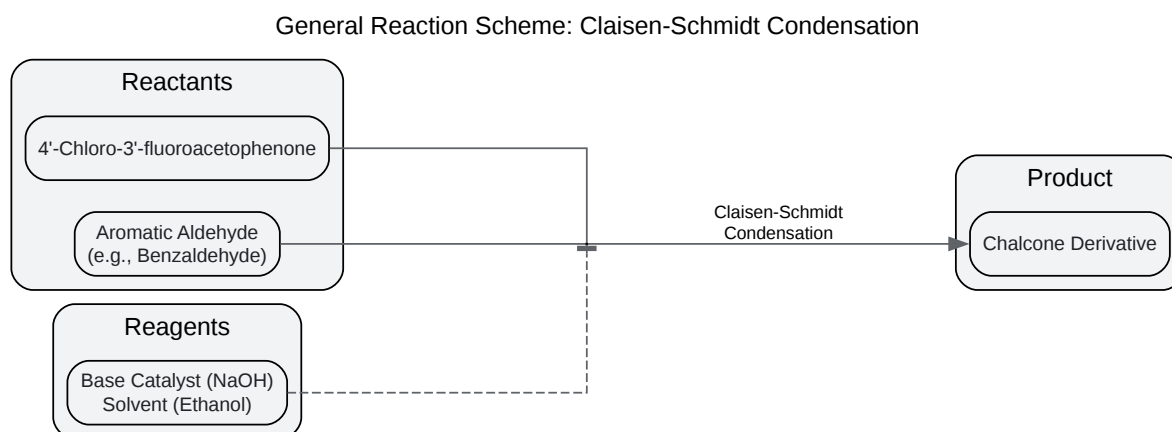
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4'-Chloro-3'-fluoroacetophenone** is classified as an irritant.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is incompatible with strong oxidizing agents. Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

Application in Organic Synthesis: Chalcone Formation

A common and important reaction involving acetophenones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation, to form chalcones (α,β -unsaturated ketones).[3] Chalcones are valuable precursors for synthesizing various biologically active heterocyclic compounds like flavonoids and pyrazolines.[1] The following section details a representative protocol for this transformation using **4'-Chloro-3'-fluoroacetophenone**.



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Caption: General reaction scheme for the synthesis of a chalcone derivative.

Experimental Protocol: Synthesis of (E)-1-(4-chloro-3-fluorophenyl)-3-phenylprop-2-en-1-one

This protocol describes the base-catalyzed aldol condensation of **4'-Chloro-3'-fluoroacetophenone** with benzaldehyde.

Materials:

- **4'-Chloro-3'-fluoroacetophenone** (1.0 eq)
- Benzaldehyde (1.0 eq)
- 95% Ethanol
- 15 M Sodium Hydroxide (NaOH) solution
- Deionized water

- Crushed ice

Equipment:

- Conical vial or round-bottom flask
- Magnetic stirrer and spin vane/bar
- Mortar and pestle (for solvent-free alternative)
- Erlenmeyer flask
- Buchner funnel and filter paper
- Vacuum filtration apparatus
- Beakers
- Spatula

Procedure:

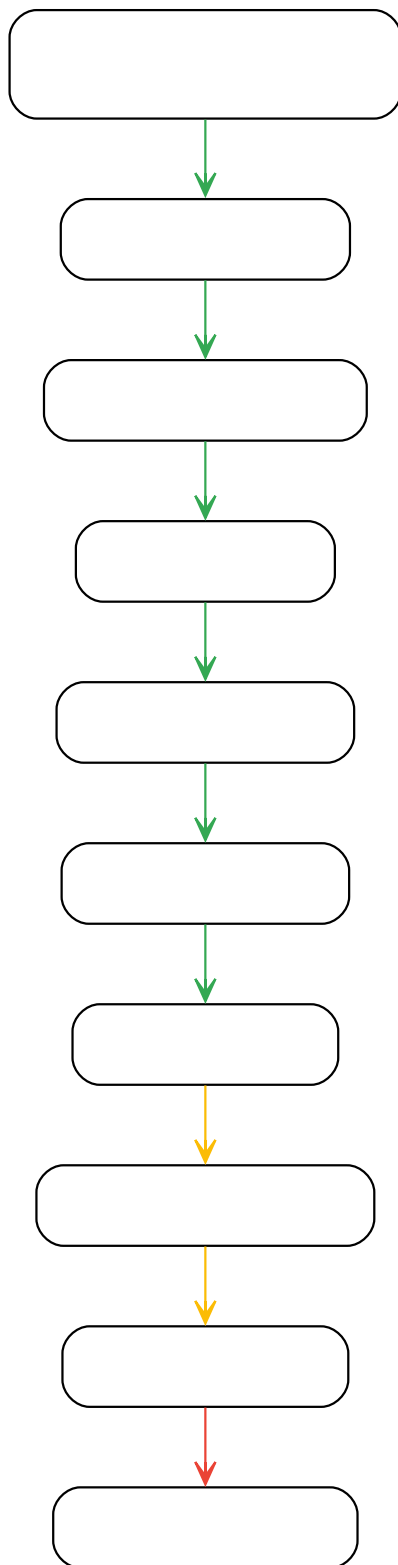
- **Reaction Setup:** In a conical vial, dissolve 1.0 mmol of **4'-Chloro-3'-fluoroacetophenone** and 1.0 mmol of benzaldehyde in 2 mL of 95% ethanol. Begin stirring the mixture.[\[4\]](#)
- **Base Addition:** To the stirring solution, add 0.20 mL of 15 M aqueous sodium hydroxide solution dropwise.[\[4\]](#)
- **Reaction:** Cap the vial and continue to stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate, which is the chalcone product. The reaction may take anywhere from 30 minutes to several hours, and in some cases, the mixture may solidify.[\[4\]](#)
- **Quenching and Isolation:** Once the reaction is complete (indicated by the cessation of further precipitation or solidification), break up any solid mass with a spatula.[\[4\]](#) Pour the reaction mixture into a beaker containing approximately 5 mL of an ice-water slurry.[\[1\]](#)

- Filtration: Stir the slurry thoroughly to ensure complete precipitation of the crude product. Collect the solid product by vacuum filtration using a Buchner funnel.^[3]
- Washing: Wash the collected solid on the filter with several portions of cold deionized water until the filtrate is neutral.
- Drying: Allow the product to air-dry on the filter paper or in a desiccator to obtain the crude chalcone.

Purification:

- The crude product can be purified by recrystallization. 95% ethanol is a common solvent for recrystallizing chalcones.^{[3][4]} Dissolve the crude solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Experimental Workflow for Chalcone Synthesis

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Caption: Step-by-step workflow for the synthesis and purification of a chalcone.

Conclusion

4'-Chloro-3'-fluoroacetophenone is a valuable and commercially accessible intermediate for chemical synthesis. Its unique substitution pattern makes it a versatile building block for creating a diverse range of molecules, particularly in the fields of medicinal chemistry and drug discovery. The straightforward application of this compound in well-established reactions, such as the Claisen-Schmidt condensation, underscores its utility for researchers and drug development professionals. Proper safety precautions are necessary when handling this irritant compound.

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